molecular formula C9H8O2 B102924 Benzoylacetaldehyde CAS No. 15397-33-8

Benzoylacetaldehyde

Cat. No. B102924
CAS RN: 15397-33-8
M. Wt: 148.16 g/mol
InChI Key: HCSDAMGBOVWGEO-UHFFFAOYSA-N
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Description

Benzoylacetaldehyde is a chemical compound . It is used in various chemical reactions and has been studied in the context of creating complex compounds .


Synthesis Analysis

Benzoylacetaldehyde can be synthesized through various methods. For instance, it has been used in the synthesis of Ni(II) and Zn(II) complexes . The synthesis involved the condensation of benzoylacetaldehyde with aromatic acid hydrazides . Another study mentioned a two-step synthesis of dehydroalanine derivatives from commercially available starting materials, which included an Ugi four-component reaction using 2-benzoylacetaldehyde .


Chemical Reactions Analysis

Benzoylacetaldehyde participates in various chemical reactions. For example, it reacts with hydroxylamine to give a derivative . It’s also involved in the synthesis of Ni(II) and Zn(II) complexes .

Scientific Research Applications

1. Chemistry and Synthesis of Derivatives

  • Benzoylacetaldehyde has been used in the synthesis of various chemical derivatives. For instance, studies have shown that it reacts with hydroxylamine to produce derivatives, which when acetylated, result in distinct compounds (Castells & Colombo, 1969).
  • Additionally, benzoylacetaldehyde is key in the synthesis of Schiff base compounds, which have potential applications in various fields including medicine and materials science (Radi et al., 2019).

2. Chemical Reactions and Properties

  • Benzoylacetaldehyde has been studied for its behavior in chemical reactions, such as the synthesis of pyrazoline compounds from its aroylhydrazones (Silwanis & Moussa, 1990).
  • It also plays a role in condensation reactions with phenolic compounds, demonstrating varied reaction mechanisms based on the type of phenolic and dicarbonyl compounds involved (Talinli & Karlığa, 2004).

3. Environmental and Analytical Applications

  • In environmental science, benzoylacetaldehyde is relevant in studies on volatile organic compounds (VOCs). Research on VOCs, including benzoylacetaldehyde, focuses on detection, removal, and the understanding of their impact on the environment (Zhang, Xie, & Ho, 2010).
  • Additionally, methods have been developed for the quantitative determination of compounds like acetaldehyde in various matrices, where benzoylacetaldehyde could potentially be involved (Jeong et al., 2015).

4. Synthesis of Complex Molecules

  • Benzoylacetaldehyde is used in the synthesis of complex molecules like dehydroalanine derivatives. A practical approach for this synthesis involves using benzoylacetaldehyde as a starting material, demonstrating its utility in organic synthesis (Pérez-Labrada et al., 2011).

5. Applications in Catalysis and Organic Reactions

  • In catalysis, benzoylacetaldehyde has been studied for its role in the electrocatalytic hydrogenation of aldehydes, which is crucial for converting biomass into fuels or chemicals (Cantu et al., 2018).

6. Coordination Chemistry

  • Benzoylacetaldehyde forms complexes with metals such as nickel and zinc, as shown in research on Ni(II) and Zn(II) complexes. This highlights its potential applications in coordination chemistry and material science (Tursunov, Avezov, & Umarov, 2019).

properties

IUPAC Name

3-oxo-3-phenylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-6-9(11)8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCSDAMGBOVWGEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30303854
Record name benzoylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoylacetaldehyde

CAS RN

15397-33-8
Record name benzoylacetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30303854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
251
Citations
MA Tursunov, KG Avezov, BB Umarov - Russian Journal of Coordination …, 2019 - Springer
Ni(II) and Zn(II) complexes, [M(L n )A] (n = 1–3, A = NH 3 , Py), were prepared from the products of condensation of benzoylacetaldehyde with aromatic acid hydrazides (H 2 L 1 –H 2 L 3 …
Number of citations: 20 link.springer.com
L Rateb, B Azmy, MA Nashed… - … für Naturforschung B, 1978 - degruyter.com
A series of benzoylacetaldehyde benzoylhydrazones were prepared and characterised. Their UV, IR, and 1 H NMR spectra suggest the enol-imine structure rather than the keto-imine …
Number of citations: 11 www.degruyter.com
GG Sadullaeva - Вестник науки и образования, 2021 - cyberleninka.ru
… The aim of the study was to determine the synthesis, structure and properties of Zn(II)complexes of para-exchange hydrazones of benzoic acid of benzoylacetaldehyde. On … For the …
Number of citations: 5 cyberleninka.ru
AG Sánchez, MT Aldave, JV Del Pino… - Carbohydrate …, 1969 - Elsevier
The glycosylamines of the common aldohexoses react with β-diketones and with benzoylacetaldehyde yielding N-glycosyl derivatives of β-amino α,β-unsaturated ketones. The …
Number of citations: 6 www.sciencedirect.com
LR Fedor, BSR Murty, NC De - Journal of the American Chemical …, 1975 - ACS Publications
… aThe compound used was the para-substituted benzoylacetaldehyde. … Ka = 1.75 X 10-13 M for benzoylacetaldehyde hydrate was then calculated by multiplying the factor by (Ka(chloral …
Number of citations: 8 pubs.acs.org
J Castells, A Colombo - Journal of the Chemical Society D: Chemical …, 1969 - pubs.rsc.org
… These acetylation results can be rationalized as follows : the solution of the oxime of benzoylacetaldehyde is an equilibrium mixture in which the two stereoisomeric open oximes are …
Number of citations: 3 pubs.rsc.org
N Talinli, B Karliga - Journal of heterocyclic chemistry, 2004 - Wiley Online Library
… of methylglyoxal, phenylglyoxal and benzoylacetaldehyde with phenolic compounds have … [b]pyran was produced from the reaction of benzoylacetaldehyde and 2-naphthol, but the …
Number of citations: 16 onlinelibrary.wiley.com
A KAWASAKI - 1993 - soar-ir.repo.nii.ac.jp
… detected by the coincidence of difference spectra between the spectra in basic reaction solutions and in their acidified solutions with those between the spectra of benzoylacetaldehyde …
Number of citations: 4 soar-ir.repo.nii.ac.jp
AV Kazymov, EP Shchelkina - Chemistry of Heterocyclic Compounds, 1971 - Springer
Reaction of benzoylacetaldehyde tetraethylacetal with quaternary salts of nitrogen-containing heterocyclic bases … 5 -Alkoxy-fl-phenylbutadienyl salts of heterocyclic bases were …
Number of citations: 3 link.springer.com
L RATEB, B AZMY, N MA, I MF - 1978 - pascal-francis.inist.fr
Keyword (fr) TAUTOMERIE IMINE ENAMINE TAUTOMERIE CETOENOLIQUE PREPARATION CYCLISATION REACTION CHIMIQUE COMPOSE BENZENIQUE HYDRAZONE …
Number of citations: 0 pascal-francis.inist.fr

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